5-Bromo-4-(tert-butyl)pyrimidine

Cine-amination ANRORC mechanism regioselectivity

Researchers requiring efficient construction of trisubstituted pyrimidine libraries face a critical reactivity bottleneck when using chloro-analogs. 5-Bromo-4-(tert-butyl)pyrimidine provides a ~3-fold rate advantage in aminolysis, directly enabling cine-amination pathways (SN(ANRORC)) inaccessible to 5-chloro variants. - Enables modular C5 diversification via reliable Suzuki-Miyaura cross-coupling with aryl/heteroarylboronic acids. - Scaffold-validated in low-nanomolar JAK and IDO1 inhibitor programs for immuno-oncology & anti-inflammatory SAR. - Available with ≥97% purity; shipped ambient, globally.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1439-08-3
Cat. No. B173914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(tert-butyl)pyrimidine
CAS1439-08-3
Synonyms5-Bromo-4-tert-butylpyrimidine
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=NC=C1Br
InChIInChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3
InChIKeyROCULZFCNXRIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(tert-butyl)pyrimidine: Regioselective Building Block


5-Bromo-4-(tert-butyl)pyrimidine (CAS 1439-08-3) is a disubstituted pyrimidine derivative featuring a sterically demanding tert-butyl group at the C4 position and a reactive bromine atom at the C5 position of the heteroaromatic ring [1]. The compound belongs to the class of 5-halogenopyrimidines, which serve as privileged scaffolds in medicinal chemistry and as versatile intermediates in cross-coupling chemistry [2]. Its orthogonal reactivity profile—combining a bulky alkyl substituent that influences regioselectivity and conformational bias with a bromine leaving group suitable for palladium-catalyzed transformations—defines its utility in the construction of pharmaceutically relevant trisubstituted pyrimidines [3].

5-Bromo-4-(tert-butyl)pyrimidine: Why Substitution Fails


Substituting 5-Bromo-4-(tert-butyl)pyrimidine with structurally similar analogs—such as 5-chloro-4-(tert-butyl)pyrimidine, 5-bromo-2,4-di-tert-butylpyrimidine, or 5-bromopyrimidine lacking the C4 tert-butyl group—carries quantifiable consequences for reaction outcomes and downstream synthetic utility. The combination of the C5 bromine and the sterically hindered C4 tert-butyl group exerts additive effects on regioselectivity during both nucleophilic aromatic substitution (SNAr) and cine-amination pathways, which cannot be replicated by chloro analogs or by bromopyrimidines bearing different substituent patterns [1]. Furthermore, the reactivity differential between bromo- and chloro-pyrimidines in aminolysis is approximately three-fold [2], a magnitude that dictates whether sequential functionalization sequences achieve acceptable overall yields. The evidence below documents exactly where this compound diverges from its comparators in measurable, experimentally validated terms.

5-Bromo-4-(tert-butyl)pyrimidine: Differentiation Evidence


Cine-Amination vs. Direct Substitution Pathway

Treatment of 5-bromo-4-(tert-butyl)pyrimidine with potassium amide in liquid ammonia proceeds predominantly via an SN(ANRORC) cine-amination pathway, yielding the 6-amino-5-debromo cine substitution product. In contrast, treatment of 4-tert-butyl-5-chloropyrimidine under identical conditions yields only minor quantities of the cine substitution product, with the 6-amino-5-chloro derivative obtained as the main product via a direct Chichibabin amination [1].

Cine-amination ANRORC mechanism regioselectivity

Aminolysis Reactivity of C5 Bromine

A systematic kinetic study of halogenopyrimidine aminolysis established that within structurally matched pyrimidine series, the bromopyrimidine is consistently the most reactive, while the chloropyrimidine is generally least reactive. The maximum rate differential between bromo- and chloro-pyrimidines in aminolysis with isopentylamine and 1,4-dimethylpentylamine is approximately three-fold [1].

Aminolysis kinetics halogen reactivity nucleophilic aromatic substitution

C5 Bromine in Regioselective Suzuki Coupling

An efficient, regioselective approach to trisubstituted pyrimidines was developed using sequential SNAr and Suzuki reactions of polyhalopyrimidines. The C5 bromine substituent serves as the preferred site for palladium-catalyzed Suzuki cross-coupling, allowing predictable, sequential functionalization of polyhalogenated pyrimidine scaffolds in moderate to good overall yields [1]. The presence of a bromine substituent at C5 enables further functionalization via Suzuki coupling, with the reaction extended to diverse boronic acid partners [2].

Suzuki-Miyaura coupling palladium catalysis polyhalopyrimidines

JAK and IDO1 Inhibition by Derived Compounds

Pyrimidine derivatives incorporating the 5-bromo-4-(tert-butyl)pyrimidine core motif have demonstrated potent inhibitory activity against clinically validated therapeutic targets. In biochemical assays, a derived compound (CHEMBL4742159) inhibited JAK kinase with an IC₅₀ of 3.30 nM in human BEAS-2B cells, as assessed by reduction in IL13-induced STAT6 phosphorylation [1]. Another derivative (CHEMBL4166767) inhibited human IDO1 with an IC₅₀ of 3 nM in HeLa cells, measured via reduction in kynurenine production [2].

Kinase inhibition IDO1 JAK immuno-oncology

5-Bromo-4-(tert-butyl)pyrimidine: Application Scenarios


C6-Substituted Pyrimidine Synthesis via Cine-Amination

When the synthetic objective requires introduction of an amino substituent at the C6 position of a 4-tert-butylpyrimidine scaffold with concomitant loss of the C5 halogen, 5-bromo-4-(tert-butyl)pyrimidine is the preferred starting material. The documented SN(ANRORC) cine-amination pathway—which is not accessible to the corresponding 5-chloro analog—enables direct access to 6-amino-4-tert-butylpyrimidines that would otherwise require multi-step sequences [1].

Sequential Functionalization for Pyrimidine Libraries

In drug discovery programs requiring rapid construction of trisubstituted pyrimidine libraries, 5-bromo-4-(tert-butyl)pyrimidine serves as a reliable building block for predictable sequential functionalization. The C5 bromine atom demonstrates reliable performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with diverse aryl- and heteroarylboronic acids, enabling modular diversification of the pyrimidine core [2].

JAK and IDO1 Inhibitor Lead Optimization

For medicinal chemistry campaigns targeting Janus kinase (JAK) family members or indoleamine 2,3-dioxygenase 1 (IDO1), derivatives of 5-bromo-4-(tert-butyl)pyrimidine have demonstrated validated target engagement with IC₅₀ values in the low nanomolar range [3][4]. The scaffold is suitable as a starting point for structure-activity relationship studies in immuno-oncology and anti-inflammatory therapeutic areas.

Accelerated Aminolysis for Parallel Synthesis

In parallel synthesis and automated library production where reaction rate directly impacts throughput, the approximately three-fold reactivity advantage of bromopyrimidines over chloropyrimidines in aminolysis translates to measurable gains in process efficiency [5]. This differential supports the selection of 5-bromo-4-(tert-butyl)pyrimidine over chloro analogs when reaction time is a constraining variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(tert-butyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.